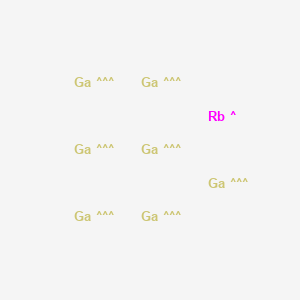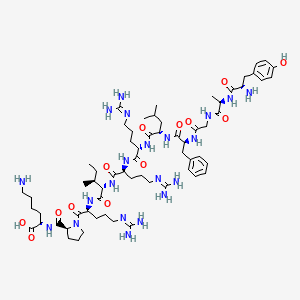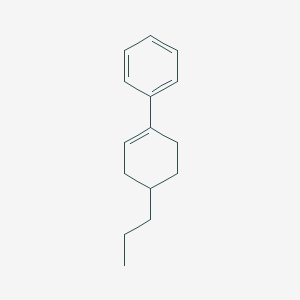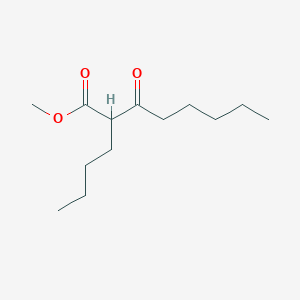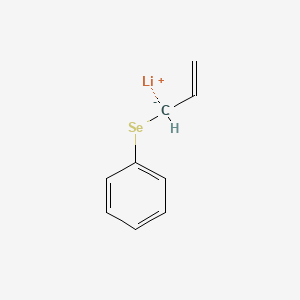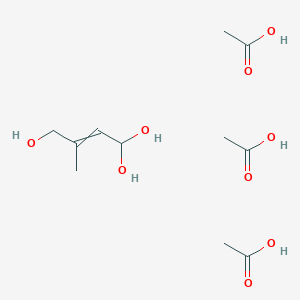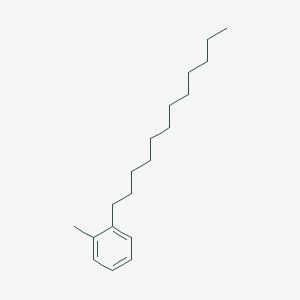
1-Dodecyl-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-2-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a dodecyl group (a twelve-carbon alkyl chain) and a methyl group. This compound is known for its hydrophobic properties and is often used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dodecyl-2-methylbenzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of benzene with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale Friedel-Crafts alkylation. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecyl-2-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The benzylic position (carbon adjacent to the benzene ring) can be oxidized to form benzylic alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents include bromine (Br₂) for bromination and nitric acid (HNO₃) for nitration.
Reduction: The compound can be reduced using hydrogenation catalysts to saturate the alkyl chain or reduce any functional groups present.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄
Substitution: Br₂/FeBr₃ for bromination, HNO₃/H₂SO₄ for nitration
Reduction: H₂/Pd-C for hydrogenation
Major Products:
Oxidation: Benzylic alcohols, aldehydes, carboxylic acids
Substitution: Brominated or nitrated derivatives
Reduction: Saturated alkyl derivatives
Applications De Recherche Scientifique
1-Dodecyl-2-methylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of surfactants and detergents due to its hydrophobic nature.
Biology: Employed in the study of membrane proteins and lipid bilayers as a model compound.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of lubricants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-dodecyl-2-methylbenzene primarily involves its interaction with hydrophobic environments. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, the benzene ring’s electron-rich nature facilitates electrophilic aromatic substitution, while the benzylic position is prone to oxidation due to the stability of the resulting benzylic radical or carbocation.
Comparaison Avec Des Composés Similaires
1-Dodecylbenzene: Lacks the methyl group, making it slightly less hydrophobic.
2-Methyl-1-tetradecylbenzene:
1-Decyl-2-methylbenzene: Shorter alkyl chain, resulting in different physical properties and reactivity.
Uniqueness: 1-Dodecyl-2-methylbenzene is unique due to its specific combination of a long alkyl chain and a methyl group, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both properties, such as in the synthesis of specialized surfactants and in studies of membrane dynamics.
Propriétés
Numéro CAS |
78400-47-2 |
|---|---|
Formule moléculaire |
C19H32 |
Poids moléculaire |
260.5 g/mol |
Nom IUPAC |
1-dodecyl-2-methylbenzene |
InChI |
InChI=1S/C19H32/c1-3-4-5-6-7-8-9-10-11-12-16-19-17-14-13-15-18(19)2/h13-15,17H,3-12,16H2,1-2H3 |
Clé InChI |
PQAHWOUEBKVMQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)
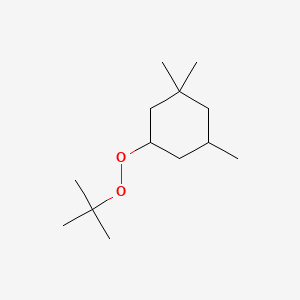

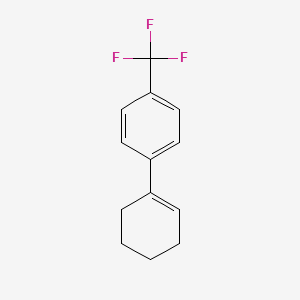
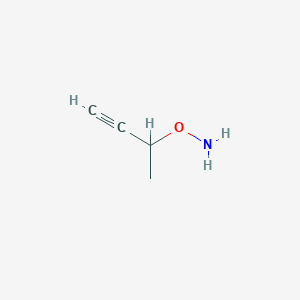
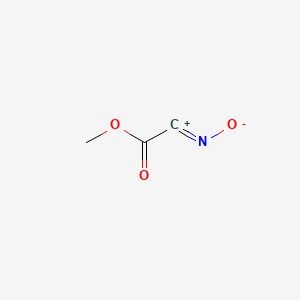
![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)
![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)
